{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine
CAS No.:
Cat. No.: VC16211732
Molecular Formula: C11H14F3NO2
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine -](/images/structure/VC16211732.png)
Specification
Molecular Formula | C11H14F3NO2 |
---|---|
Molecular Weight | 249.23 g/mol |
IUPAC Name | 1-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C11H14F3NO2/c1-15-6-8-3-4-9(16-2)10(5-8)17-7-11(12,13)14/h3-5,15H,6-7H2,1-2H3 |
Standard InChI Key | SLAXRSCJWHLDEC-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=CC(=C(C=C1)OC)OCC(F)(F)F |
Introduction
{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is a complex organic compound characterized by its unique structural features. It includes a methoxy group, a trifluoroethoxy group, and a methanamine group attached to a phenyl ring. This compound is recognized for its potential applications in various scientific fields due to its distinct properties.
Synthesis Overview:
-
The compound is synthesized through a series of chemical reactions involving the formation of the phenyl ring and the attachment of the methoxy, trifluoroethoxy, and methanamine groups.
-
Specific conditions and reagents used in the synthesis are not widely reported but generally involve standard organic chemistry techniques.
Chemical Characteristics:
-
Solubility: Moderate in organic solvents.
-
Reactivity: Influenced by the trifluoroethoxy group, which enhances lipophilicity and membrane permeability.
-
Interactions: The methoxy group may engage in hydrogen bonding with biological targets.
Applications and Mechanism of Action
The applications of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine span various scientific fields, including potential biological interactions. The trifluoroethoxy group enhances lipophilicity, aiding in membrane permeability and bioavailability. The methoxy group may influence binding affinity and activity through hydrogen bonding with biological targets.
Potential Applications:
-
Biological Interactions: Enzyme or receptor interactions.
-
Pharmaceutical Research: Potential use in drug development due to its unique properties.
Data Table
Property | Value | Description |
---|---|---|
CAS Number | 1095181-50-2 | Unique identifier |
Molecular Weight | 249.23 g/mol | Mass of the molecule |
Molecular Formula | C11H14F3NO2 | Composition of the molecule |
Solubility | Moderate in organic solvents | Ability to dissolve in solvents |
Reactivity | Enhanced by trifluoroethoxy group | Influence on chemical reactions |
Applications | Potential biological interactions | Use in scientific research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume